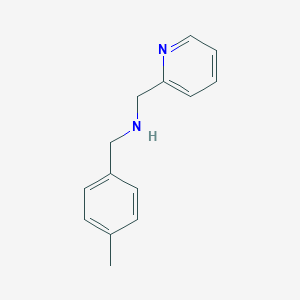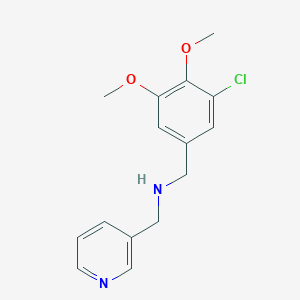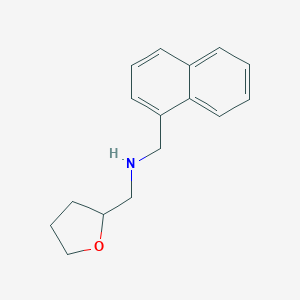![molecular formula C18H22N2O2S B276768 1-(4-Ethoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B276768.png)
1-(4-Ethoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Ethoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea, also known as EMPTU, is a chemical compound that has been widely studied for its potential therapeutic properties. EMPTU belongs to the class of thiourea derivatives, which have shown promising results in the treatment of various diseases such as cancer, diabetes, and inflammation.
Mechanism of Action
The exact mechanism of action of 1-(4-Ethoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea is not fully understood. However, it has been proposed that 1-(4-Ethoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea exerts its anticancer activity by inducing apoptosis, a process of programmed cell death, in cancer cells. 1-(4-Ethoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea has also been found to inhibit the expression of certain genes that are involved in the growth and proliferation of cancer cells. In addition, 1-(4-Ethoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea has been shown to inhibit the production of inflammatory cytokines, which are responsible for the inflammatory response.
Biochemical and Physiological Effects:
1-(4-Ethoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases, a family of proteins that play a key role in the process of apoptosis. 1-(4-Ethoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea has also been found to inhibit the expression of certain genes that are involved in the growth and proliferation of cancer cells. In addition, 1-(4-Ethoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea has been shown to reduce the production of reactive oxygen species, which are responsible for oxidative stress.
Advantages and Limitations for Lab Experiments
One of the advantages of 1-(4-Ethoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea is its high potency against cancer cells. It has been shown to exhibit anticancer activity at low concentrations, making it a potential candidate for the development of new cancer therapies. However, one of the limitations of 1-(4-Ethoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on 1-(4-Ethoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea. One of the areas of interest is the development of new formulations that can improve its solubility and bioavailability. Another area of interest is the investigation of its potential therapeutic properties in other diseases such as Alzheimer's disease and Parkinson's disease. In addition, further studies are needed to elucidate the exact mechanism of action of 1-(4-Ethoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea and its potential side effects.
Conclusion:
In conclusion, 1-(4-Ethoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea is a chemical compound that has shown promising results in the treatment of various diseases such as cancer, diabetes, and inflammation. Its anticancer activity, anti-inflammatory and antioxidant properties, and antidiabetic properties make it a potential candidate for the development of new therapies. However, further studies are needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
1-(4-Ethoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea can be synthesized by the reaction of 4-ethoxyaniline and 2-(4-methoxyphenyl)ethyl isothiocyanate in the presence of a base such as potassium carbonate. The reaction yields a white crystalline powder that can be purified by recrystallization.
Scientific Research Applications
1-(4-Ethoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. 1-(4-Ethoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea has also been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. In addition, 1-(4-Ethoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea has been shown to have antidiabetic properties by improving insulin sensitivity and reducing blood glucose levels.
properties
Molecular Formula |
C18H22N2O2S |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
1-(4-ethoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea |
InChI |
InChI=1S/C18H22N2O2S/c1-3-22-17-10-6-15(7-11-17)20-18(23)19-13-12-14-4-8-16(21-2)9-5-14/h4-11H,3,12-13H2,1-2H3,(H2,19,20,23) |
InChI Key |
LMKDHRKWMNEBDJ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=S)NCCC2=CC=C(C=C2)OC |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)NCCC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{2-Bromo-4-[(isopropylamino)methyl]-6-methoxyphenoxy}acetamide](/img/structure/B276685.png)



![N-[(2-ethoxy-1-naphthyl)methyl]-N-(2H-tetraazol-5-yl)amine](/img/structure/B276695.png)

![N-(5-chloro-2-ethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B276700.png)

![N-{3-[(4-chlorobenzyl)oxy]benzyl}-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B276702.png)
![1-({4-[(4-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-propanol](/img/structure/B276703.png)
![N-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}-N-ethylamine](/img/structure/B276705.png)

![N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-(3-pyridinylmethyl)amine](/img/structure/B276708.png)
![N-[4-(allyloxy)benzyl]-N-(1-phenylethyl)amine](/img/structure/B276711.png)